(2S)-1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide
Overview
Description
TCS 1102 is a potent, dual orexin receptor antagonist (Ki values are 0.2 and 3 nM for OX2 and OX1 receptors respectively). TCS 1102 inhibits ADL-orexin B-mediated locomotion following i.p. administration in vivo and blocks orexin-A (Cat.No.1455) mediated increases in feeding behaviour.
Scientific Research Applications
Chemical Synthesis and Modification
- A study on the acid-catalyzed ring opening in similar pyrrolidine carboxamides, like 2-(2-Hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, demonstrated the formation of new substituted dibenzoxanthenes, diarylmethane derivatives, and calix[4]resorcinols, which are significant in chemical synthesis and modification processes (Gazizov et al., 2015).
Antimicrobial Studies
- Research involving related compounds such as 1-((5-Chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide explored their potential antimicrobial activities. However, the synthesized compound exhibited no significant activities against tested organisms, which informs understanding of antimicrobial properties of similar compounds (Ovonramwen et al., 2021).
Catalysis Research
- In a study on amide ligands for Cu-catalyzed coupling, derivatives like 4-Hydroxy-N-(2-methylnaphthalen-1-yl)pyrrolidine-2-carboxamide (HMNPC) were identified as powerful ligands in the Cu-catalyzed coupling of (hetero)aryl chlorides with sulfinic acid salts. This research is pivotal in the field of catalysis (Ma et al., 2017).
Heterocyclic Compound Synthesis
- A study on the synthesis of novel heterocyclic compounds, including derivatives like N-(1-alkylbenzimidazole-2-yl)-2-chloropyridine-3-carboxamides, contributes to understanding the formation and potential applications of such heterocyclic structures in pharmaceutical and chemical industries (Caroti et al., 1986).
Coordination Chemistry
- Research involving the synthesis and properties of Ru(II) complexes containing similar compounds, like 2,6-bis(1-methylbenzimidazol-2-yl)pyridine, highlights their role in coordination chemistry and potential applications in materials science (Kohle et al., 1996).
Polymer Synthesis
- Studies on the synthesis of new polybenzimidazoles containing compounds like m-carborane, using a complex of N-methyl-2-pyrrolidine with sulphur trioxide, explored their chemical and physical properties, contributing to advancements in polymer science (Korshak et al., 1975).
Enantioselective Catalysis
- A study on the chiral tetradentate N4-donor ligand, 1-methyl-2-({(S)-2-[(S)-1-(1-methylbenzimidazol-2-yl methyl)pyrrolidin-2-yl]pyrrolidin-1-yl}methyl) benzimidazole (S,S-PDBzL), and its Fe(ii) complex, investigated their application in asymmetric epoxidation reactions, crucial for enantioselective catalysis (Mitra et al., 2019).
properties
IUPAC Name |
(2S)-1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2S/c1-30-23-15-8-7-14-22(23)29-27(30)34-18-25(32)31-17-9-16-24(31)26(33)28-21-13-6-5-12-20(21)19-10-3-2-4-11-19/h2-8,10-15,24H,9,16-18H2,1H3,(H,28,33)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBGRVXJEMSEQY-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N3CCCC3C(=O)NC4=CC=CC=C4C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N3CCC[C@H]3C(=O)NC4=CC=CC=C4C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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